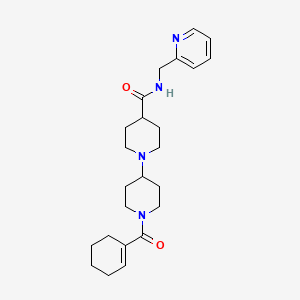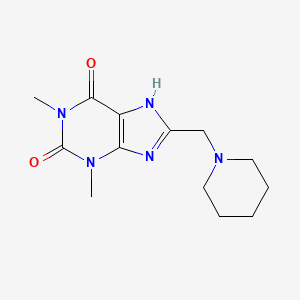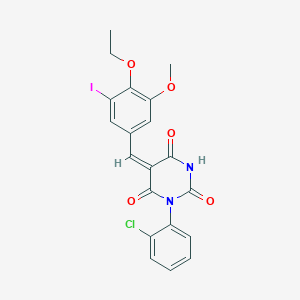![molecular formula C20H19N3O2 B5182544 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine, also known as POPOP, is a fluorescent dye that is commonly used in scientific research. POPOP is a derivative of benzophenone and is used as a fluorescence enhancer in a variety of applications.
Mécanisme D'action
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine enhances fluorescence by absorbing light at a shorter wavelength and emitting it at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET). This compound absorbs light at a wavelength of 330 nm and emits it at a wavelength of 420 nm. This property makes this compound useful for enhancing the fluorescence of dyes that emit light at longer wavelengths.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that has no known biochemical or physiological effects. It is commonly used in cell imaging studies and is safe for use in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is its ability to enhance the fluorescence of other dyes. This property makes it useful for a variety of scientific research applications. This compound is also non-toxic and can be used in living cells without affecting cell viability.
One limitation of this compound is its sensitivity to pH. This compound is most effective at a pH of 8.0-9.0 and loses its fluorescence-enhancing properties at lower pH values. Another limitation of this compound is its tendency to photobleach, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine in scientific research. One potential application is in the development of new fluorescent dyes that are more resistant to photobleaching. Another direction is the use of this compound in combination with other dyes to create multi-color imaging techniques. This compound could also be used in the development of new biosensors for detecting specific molecules in biological samples.
Conclusion:
In conclusion, this compound is a useful fluorescent dye that is widely used in scientific research. Its ability to enhance the fluorescence of other dyes makes it a valuable tool for a variety of applications. While there are some limitations to its use, there are also many potential future directions for the development of new techniques and applications using this compound.
Méthodes De Synthèse
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is synthesized by reacting 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is widely used as a fluorescence enhancer in a variety of scientific research applications. It is commonly used in fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC). This compound is also used as a sensitizing agent in scintillation counting and as a quencher in fluorescence resonance energy transfer (FRET) assays.
Propriétés
IUPAC Name |
[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(23-12-5-2-6-13-23)17-11-7-10-16(14-17)19-22-21-18(25-19)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQPNMZKWLVODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5182483.png)
![N-[(1R*,2S*)-2-phenylcyclohexyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182490.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)

![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)


![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)